

# Quaternium-15: A Technical Examination of its Surfactant and Antistatic Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Quaternium-15

Cat. No.: B10819280

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Quaternium-15**, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a versatile quaternary ammonium salt.<sup>[1]</sup> While widely recognized for its preservative action, stemming from its ability to release formaldehyde, it also possesses significant properties as a cationic surfactant and an antistatic agent.<sup>[2][3][4]</sup> This technical guide provides an in-depth analysis of these latter functions, offering insights into its mechanisms of action, quantitative performance metrics, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of **Quaternium-15**'s physicochemical behavior in various formulations.

## Core Functions of Quaternium-15

**Quaternium-15** is utilized in a wide array of products, including cosmetics, personal care items, and industrial formulations.<sup>[3][5]</sup> Its utility extends beyond preservation to encompass roles that enhance product performance and stability.

As a surfactant, **Quaternium-15** reduces the surface tension between different phases, such as oil and water, enabling the formation of stable emulsions.<sup>[3]</sup> This property is crucial in the formulation of creams, lotions, and other emulsified products.

As an antistatic agent, it mitigates the buildup of static electricity on surfaces, a critical function in hair care products to control frizz and in various industrial applications to prevent electrostatic discharge.[4][6]

## Quantitative Performance Data

Due to the proprietary nature of specific formulation data, publicly available quantitative performance metrics for **Quaternium-15** are scarce. The following tables present illustrative data typical for quaternary ammonium compounds of similar structure and function, providing a benchmark for formulation development and evaluation.

Table 1: Illustrative Surfactant Properties of a Representative Quaternary Ammonium Compound

| Property                                  | Typical Value Range | Test Method                              |
|-------------------------------------------|---------------------|------------------------------------------|
| Critical Micelle Concentration (CMC)      | 1 - 10 mM           | Surface Tensiometry, Conductivity        |
| Surface Tension at CMC ( $\gamma_{CMC}$ ) | 30 - 40 mN/m        | Du Noüy Ring or Wilhelmy Plate Method    |
| Hydrophilic-Lipophilic Balance (HLB)      | 10 - 15             | Calculation based on molecular structure |

Table 2: Illustrative Antistatic Performance of a Representative Quaternary Ammonium Compound

| Property                                   | Typical Value Range | Test Method                                    |
|--------------------------------------------|---------------------|------------------------------------------------|
| Surface Resistivity ( $\Omega/\text{sq}$ ) | $10^9$ - $10^{11}$  | ASTM D257                                      |
| Static Decay Time (to 10% of initial)      | < 2 seconds         | Federal Test Method Standard 101C, Method 4046 |

## Mechanisms of Action

### Surfactant Action

The surfactant properties of **Quaternium-15** arise from its amphiphilic molecular structure. The molecule possesses a positively charged hydrophilic head (the quaternary ammonium group) and a hydrophobic tail. This dual nature allows it to align at the interface between immiscible liquids, such as oil and water, reducing the interfacial tension and facilitating the formation of stable emulsions.

## Antistatic Action

The antistatic effect of **Quaternium-15** is primarily attributed to its hygroscopic nature.<sup>[7]</sup> As a quaternary ammonium salt, it attracts and binds atmospheric moisture, forming a thin, conductive layer of water on the surface to which it is applied.<sup>[7][8]</sup> This aqueous layer allows for the dissipation of static electrical charges, preventing their accumulation.<sup>[8]</sup>

## Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the surfactant and antistatic properties of **Quaternium-15**.

### Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which **Quaternium-15** begins to form micelles in an aqueous solution.

#### Method 1: Surface Tensiometry<sup>[9]</sup>

- Preparation of Solutions: Prepare a series of aqueous solutions of **Quaternium-15** with varying concentrations, typically ranging from 0.1 mM to 50 mM.
- Instrumentation: Utilize a tensiometer equipped with a Du Noüy ring or a Wilhelmy plate.
- Measurement: Measure the surface tension of each solution at a controlled temperature (e.g., 25°C).
- Data Analysis: Plot the surface tension as a function of the logarithm of the **Quaternium-15** concentration. The CMC is identified as the point of inflection where the surface tension ceases to decrease significantly with increasing concentration.<sup>[9]</sup>

#### Method 2: Conductivity Measurement<sup>[10]</sup>

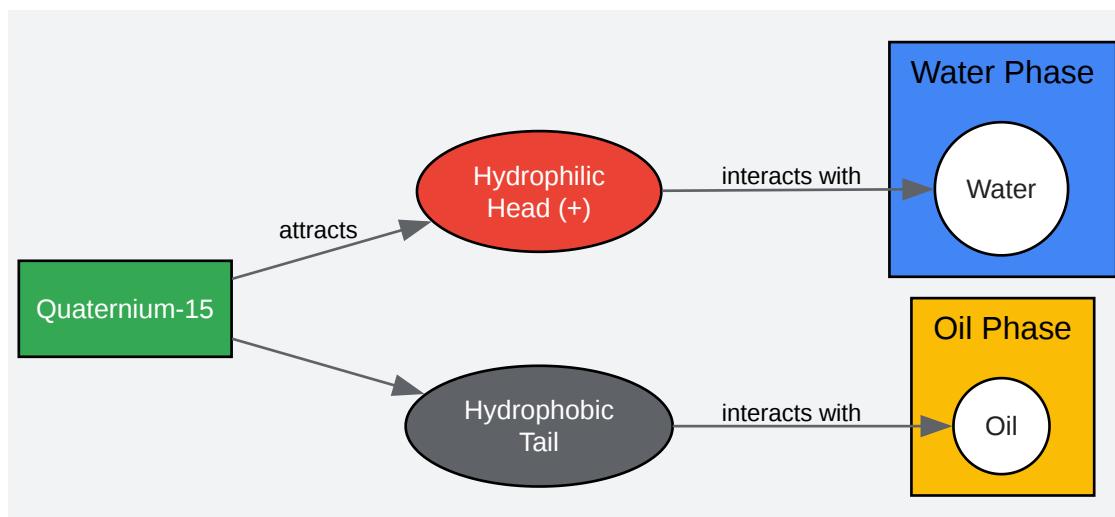
- Preparation of Solutions: Prepare a series of aqueous solutions of **Quaternium-15** as described above.
- Instrumentation: Use a calibrated conductivity meter.
- Measurement: Measure the electrical conductivity of each solution at a controlled temperature.
- Data Analysis: Plot the conductivity against the **Quaternium-15** concentration. The CMC is determined from the intersection of the two linear portions of the graph, representing the pre-micellar and post-micellar regions.[10]

## Evaluation of Antistatic Performance

Objective: To quantify the effectiveness of **Quaternium-15** as an antistatic agent on a given substrate.

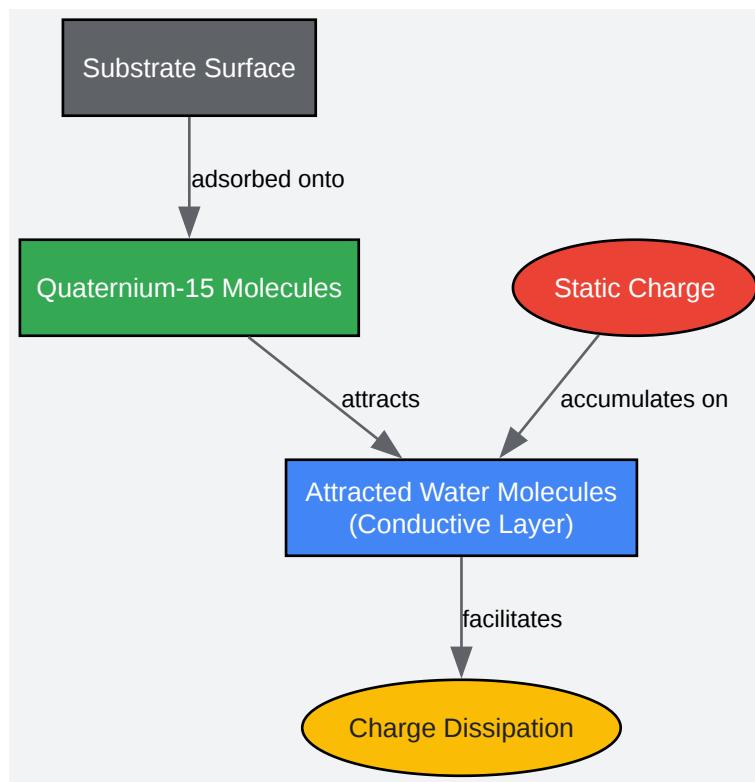
### Method 1: Surface Resistivity Measurement (ASTM D257)

- Substrate Preparation: Apply a uniform coating of a **Quaternium-15** solution (e.g., 1% in a suitable solvent) to a standardized substrate (e.g., a polymer film). Allow the solvent to evaporate completely.
- Conditioning: Condition the treated substrate in a controlled environment of specific temperature and relative humidity (e.g., 23°C and 50% RH) for at least 24 hours.
- Instrumentation: Use a surface resistivity meter with a circular electrode assembly.
- Measurement: Place the electrodes on the surface of the conditioned substrate and apply a defined DC voltage. Measure the resulting current and calculate the surface resistivity in ohms per square ( $\Omega/\text{sq}$ ).


### Method 2: Static Decay Test (Federal Test Method Standard 101C, Method 4046)

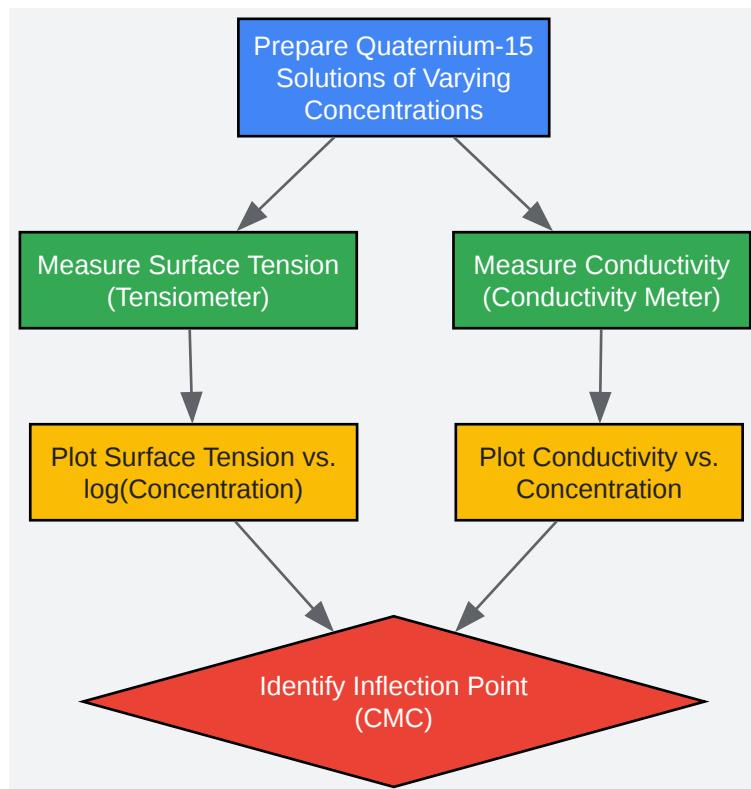
- Substrate Preparation and Conditioning: Prepare and condition the treated substrate as described for the surface resistivity measurement.
- Instrumentation: Utilize a static decay meter.

- Procedure: a. Mount the conditioned substrate in the test apparatus. b. Apply a high voltage (e.g.,  $\pm 5000$  V) to the substrate to induce a static charge. c. Turn off the voltage and measure the time it takes for the charge to dissipate to a predetermined level (e.g., 10% of the initial charge). This time is recorded as the static decay time.


## Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the function and evaluation of **Quaternium-15**.




[Click to download full resolution via product page](#)

Mechanism of **Quaternium-15** as a surfactant at an oil-water interface.



[Click to download full resolution via product page](#)

Mechanism of **Quaternium-15** as an antistatic agent.



[Click to download full resolution via product page](#)

Experimental workflow for Critical Micelle Concentration (CMC) determination.

[Click to download full resolution via product page](#)

Experimental workflow for antistatic performance testing.

## Conclusion and Safety Considerations

**Quaternium-15** demonstrates valuable functionality as both a surfactant and an antistatic agent, contributing to the stability and performance of a wide range of products. Understanding its physicochemical properties and the methods for their evaluation is essential for effective formulation development.

It is critical to note that **Quaternium-15** is a formaldehyde-releasing preservative.<sup>[2][3]</sup> The release of formaldehyde is a significant safety concern, as it is a known sensitizer and can cause allergic contact dermatitis in susceptible individuals.<sup>[1]</sup> Regulatory bodies in various regions have established maximum permissible concentrations for **Quaternium-15** in cosmetic products, typically around 0.2%.<sup>[4]</sup> Professionals in research, development, and formulation must remain cognizant of these safety considerations and regulatory restrictions when utilizing

**Quaternium-15.** The information presented in this guide should be used in conjunction with a thorough review of current safety and regulatory guidelines.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Quaternium 15 | C9H16Cl2N4 | CID 20011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quaternium-15 - Wikipedia [en.wikipedia.org]
- 3. QUATERNIUM-15 - Ataman Kimya [atamanchemicals.com]
- 4. View Attachment [cir-reports.cir-safety.org]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. deuteron.com [deuteron.com]
- 8. lankem.com [lankem.com]
- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 10. justagriculture.in [justagriculture.in]
- To cite this document: BenchChem. [Quaternium-15: A Technical Examination of its Surfactant and Antistatic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10819280#role-of-quaternium-15-as-a-surfactant-and-antistatic-agent>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)